molecular formula C16H18F3N5O9S B11831650 ((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate

((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate

Cat. No.: B11831650
M. Wt: 513.4 g/mol
InChI Key: XMSNAXOGRVASGZ-IDTAVKCVSA-N
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Description

The compound ((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate is a complex organic molecule It features a purine base, a tetrahydrofuran ring, and multiple functional groups, including acetoxy and trifluoromethylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate involves multiple steps. The key steps include the formation of the purine base, the introduction of the tetrahydrofuran ring, and the addition of the acetoxy and trifluoromethylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The acetoxy and trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups in place of the acetoxy or trifluoromethylsulfonyl groups.

Scientific Research Applications

((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s purine base makes it a potential candidate for studying nucleic acid interactions and enzyme inhibition.

    Medicine: Its unique structure may offer therapeutic potential, particularly in the development of antiviral or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The acetoxy and trifluoromethylsulfonyl groups may enhance its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate: is unique due to its combination of a purine base with a tetrahydrofuran ring and multiple functional groups

Properties

Molecular Formula

C16H18F3N5O9S

Molecular Weight

513.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-5-(2-amino-6-methoxypurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H18F3N5O9S/c1-6(25)30-4-8-10(31-7(2)26)11(33-34(27,28)16(17,18)19)14(32-8)24-5-21-9-12(24)22-15(20)23-13(9)29-3/h5,8,10-11,14H,4H2,1-3H3,(H2,20,22,23)/t8-,10-,11-,14-/m1/s1

InChI Key

XMSNAXOGRVASGZ-IDTAVKCVSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)OS(=O)(=O)C(F)(F)F)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)OS(=O)(=O)C(F)(F)F)OC(=O)C

Origin of Product

United States

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